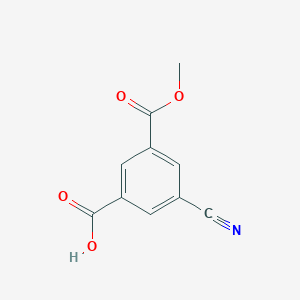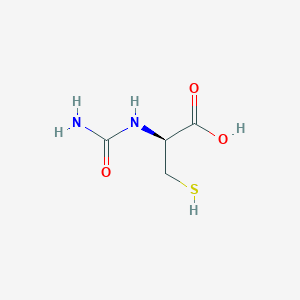
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation, is a post-translational modification that occurs in proteins. This modification plays a crucial role in regulating protein function and stability. Cysteine carbamoylation involves the addition of a carbamoyl group to the thiol group of cysteine residues in proteins. This modification has been found to be involved in various physiological processes, including redox regulation, signal transduction, and enzyme function.
Mechanism Of Action
The mechanism of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation involves the addition of a carbamoyl group to the thiol group of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid residues in proteins. This modification can occur through various pathways, including the reaction between carbamoyl chloride and (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, as mentioned earlier. The addition of the carbamoyl group to (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can affect the structure and function of the protein, leading to changes in its activity and stability.
Biochemical And Physiological Effects
Cysteine carbamoylation has been found to have various biochemical and physiological effects. For example, it has been shown to affect the activity and stability of redox-sensitive proteins, such as peroxiredoxins and thioredoxins. It has also been found to regulate the activity of signaling proteins, such as protein kinase C and Ras. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the activity and stability of enzymes, such as glutathione peroxidase and lactate dehydrogenase.
Advantages And Limitations For Lab Experiments
The advantages of studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments include gaining a better understanding of the role of this modification in various physiological processes. This knowledge can lead to the development of new therapies for diseases that are caused by dysregulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. However, there are also limitations to studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments. For example, it can be challenging to study this modification in the context of complex biological systems, such as living organisms.
Future Directions
There are several future directions for research on (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. One direction is to investigate the role of this modification in disease states, such as cancer and neurodegenerative disorders. Another direction is to develop new methods for detecting (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in proteins, which can aid in the identification of novel targets for therapeutic intervention. Additionally, further studies are needed to understand the regulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation and its relationship with other post-translational modifications.
Synthesis Methods
The synthesis of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can be achieved through the reaction between carbamoyl chloride and L-(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through column chromatography to obtain pure (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid.
Scientific Research Applications
Cysteine carbamoylation has been found to be involved in various physiological processes. For example, it has been shown to play a role in redox regulation by modulating the activity of redox-sensitive proteins. It has also been found to be involved in signal transduction by regulating the activity of signaling proteins. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the stability and function of enzymes.
properties
CAS RN |
126004-93-1 |
|---|---|
Product Name |
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
Molecular Formula |
C4H8N2O3S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1 |
InChI Key |
APFSAMXTZRYBKF-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)N)S |
SMILES |
C(C(C(=O)O)NC(=O)N)S |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S |
synonyms |
D-Cysteine, N-(aminocarbonyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



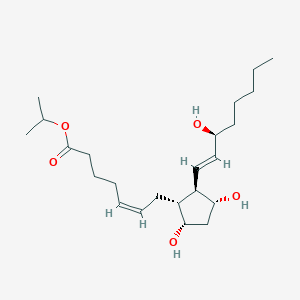
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
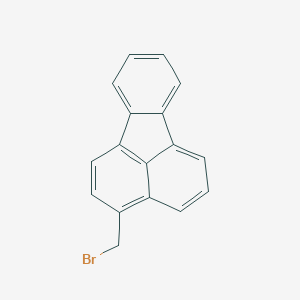
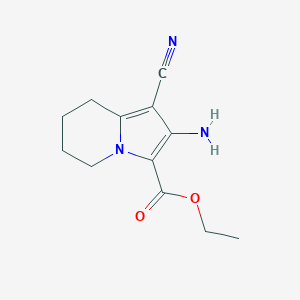
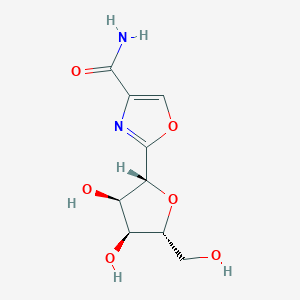

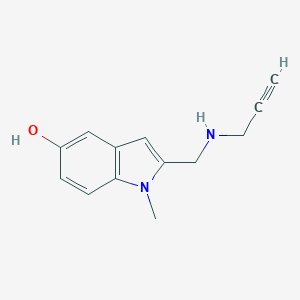
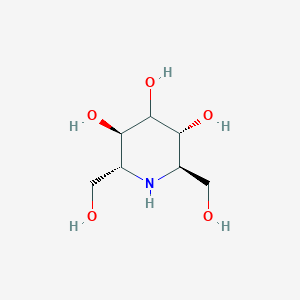
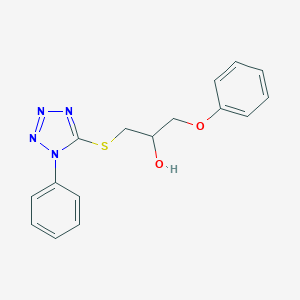
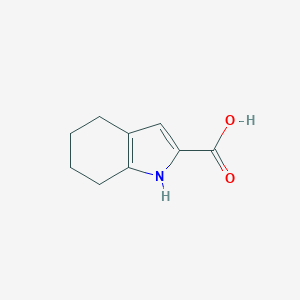
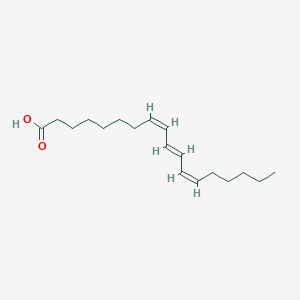
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
